Ethyl diphenyl 2-phosphonopropionate
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Overview
Description
Ethyl2-(diphenoxyphosphoryl)propanoate is an organic compound with the chemical formula C17H19O5P. It is commonly used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine. This compound is typically a colorless liquid that is soluble in organic solvents such as ethanol and dimethylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl2-(diphenoxyphosphoryl)propanoate can be synthesized through the condensation reaction of phosphoric chloride with ethyl 2-bromopropanoate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of Ethyl2-(diphenoxyphosphoryl)propanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl2-(diphenoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Ethyl2-(diphenoxyphosphoryl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Ethyl2-(diphenoxyphosphoryl)propanoate involves its interaction with various molecular targets. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophilic sites on target molecules. This can lead to the formation of phosphonate esters, which are important intermediates in many biochemical pathways .
Comparison with Similar Compounds
- Ethyl 2-(diethoxyphosphoryl)propanoate
- Methyl 2-(diphenoxyphosphoryl)propanoate
- Propanoic acid, 2-(diphenoxyphosphinyl)-, ethyl ester
Comparison: Ethyl2-(diphenoxyphosphoryl)propanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable phosphonate esters distinguishes it from other phosphorylating agents .
Properties
Molecular Formula |
C17H19O5P |
---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
ethyl 2-diphenoxyphosphorylpropanoate |
InChI |
InChI=1S/C17H19O5P/c1-3-20-17(18)14(2)23(19,21-15-10-6-4-7-11-15)22-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
InChI Key |
UCJROHIRYPUQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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